molecular formula C17H16N4O2S2 B11435899 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No.: B11435899
M. Wt: 372.5 g/mol
InChI Key: AGFTVVFRFWHWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of thiouracil with hydrazonoyl chlorides under specific conditions to yield the desired triazolo[4,3-a]pyrimidinone derivatives . The reaction conditions often require careful control of temperature and pH to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or propoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the progression of the cell cycle . This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is unique due to its specific structural features, such as the thioxo group and the propoxybenzyl moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

8-[(4-propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C17H16N4O2S2/c1-2-8-23-12-5-3-11(4-6-12)10-20-15(22)14-13(7-9-25-14)21-16(20)18-19-17(21)24/h3-7,9H,2,8,10H2,1H3,(H,19,24)

InChI Key

AGFTVVFRFWHWJO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.